Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate
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Overview
Description
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate is an organic compound with significant applications in synthetic organic chemistry. It is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate typically involves the esterification of the corresponding acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the tosylation of the hydroxyl group is achieved using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to streamline the synthesis, making it more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Pyridine, amines, thiols.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Oxidation: KMnO4, chromium trioxide (CrO3).
Major Products
Substitution: Amino or thiol derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate involves its interaction with various molecular targets. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These transformations are crucial in the compound’s role as an intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-2-hydroxy-3-(methoxymethyl)pentanoate
- Methyl (2S,3S)-4-(benzyloxy)-2,4-dimethyl-3-[(trimethylsilyl)oxy]pentanoate
Uniqueness
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity patterns. Its tosyl group makes it a versatile intermediate for substitution reactions, while its ester group allows for various transformations, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C14H20O5S |
---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
methyl (2S,3S)-3-methyl-2-(4-methylphenyl)sulfonyloxypentanoate |
InChI |
InChI=1S/C14H20O5S/c1-5-11(3)13(14(15)18-4)19-20(16,17)12-8-6-10(2)7-9-12/h6-9,11,13H,5H2,1-4H3/t11-,13-/m0/s1 |
InChI Key |
RNLKQPJJHATCON-AAEUAGOBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)OS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(C)C(C(=O)OC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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